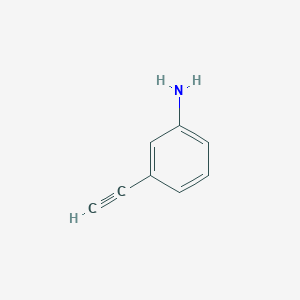![molecular formula C10H9ClN2S2 B136114 [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide CAS No. 152382-25-7](/img/structure/B136114.png)
[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
Übersicht
Beschreibung
[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide, also known as CMF, is a potent and selective inhibitor of the enzyme protein kinase CK2. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide involves inhibition of the enzyme protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide disrupts these cellular processes, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit tumor growth and induce apoptosis in cancer cells, [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has also been shown to inhibit the phosphorylation of various proteins involved in cell signaling pathways. This inhibition of protein phosphorylation can disrupt cellular processes and lead to the death of cancer cells. [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has also been shown to have anti-inflammatory effects, which may be useful in treating diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in lab experiments is its potency and selectivity for CK2. This allows for precise targeting of the enzyme and minimizes off-target effects. However, one limitation of using [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities. Additionally, the potential toxicity of [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide research. One area of interest is the development of more efficient synthesis methods for [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide, which would allow for its use in larger quantities and potentially lower its cost. Another area of interest is the development of more potent and selective CK2 inhibitors, which could lead to the development of more effective cancer therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide, which may lead to the development of new treatments for a variety of diseases.
Synthesemethoden
The synthesis of [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a multi-step process that involves the reaction of 2,4-dichloro-5-methylthiophenol with sodium methoxide to form the corresponding thiolate. This thiolate is then reacted with chloromethyl methyl sulfide to form the thioether intermediate, which is subsequently reacted with cyanamide to form [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide. The synthesis of [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a complex process that requires careful attention to detail and expertise in organic synthesis.
Wissenschaftliche Forschungsanwendungen
[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells. In addition to its potential use in cancer therapy, [(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and viral infections.
Eigenschaften
IUPAC Name |
[(4-chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S2/c1-7-5-8(11)3-4-9(7)15-10(14-2)13-6-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNVYVRRZWWIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)SC(=NC#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375659 | |
| Record name | [(4-chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
CAS RN |
152382-25-7 | |
| Record name | Carbonimidodithioic acid, cyano-, 4-chloro-2-methylphenyl methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(4-chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



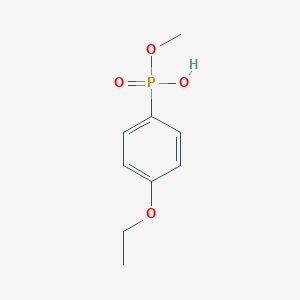
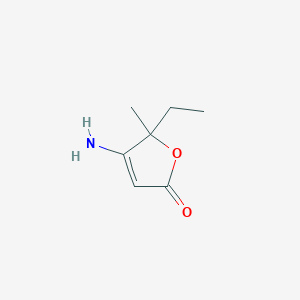
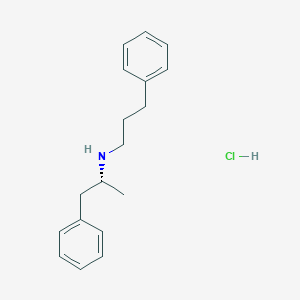

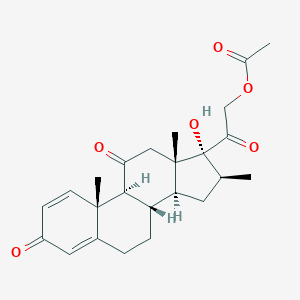
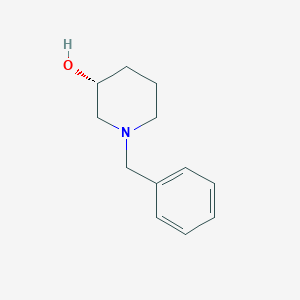
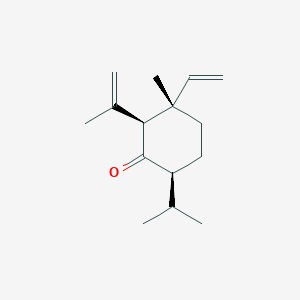


![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)

